Clopidogrel Camphorsulfonate

Description

Propriétés

Numéro CAS |

120202-68-8 |

|---|---|

Formule moléculaire |

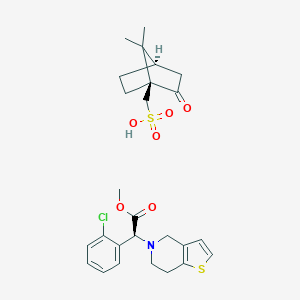

C26H32ClNO6S2 |

Poids moléculaire |

554.1 g/mol |

Nom IUPAC |

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1 |

Clé InChI |

XEENARPWPCQXST-UAHUKZOTSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

SMILES isomérique |

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

SMILES canonique |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Autres numéros CAS |

120202-68-8 |

Pictogrammes |

Corrosive; Environmental Hazard |

Origine du produit |

United States |

Optimization of the Resolution Step:the Primary Control Point for Chiral Purity is the Diastereoselective Crystallization of S + Clopidogrel Camphorsulfonate. Key Parameters That Are Carefully Controlled During This Step Include:

Solvent System: The choice of solvent or solvent mixture is crucial for achieving good separation of the diastereomeric salts. Acetone (B3395972) is a commonly used solvent in this process epo.org. The solubility characteristics of the desired and undesired diastereomers in the chosen solvent system directly impact the efficiency of the resolution.

Temperature Profile: The crystallization process is highly dependent on temperature. A controlled cooling profile is often employed to promote the formation of high-purity crystals of the desired (S)-(+)-clopidogrel camphorsulfonate.

Seeding: The introduction of seed crystals of pure (S)-(+)-clopidogrel camphorsulfonate can be used to initiate crystallization and control the crystal size and form, which can influence the level of chiral purity google.com.

Stirring and Reaction Time: The agitation rate and the duration of the crystallization process are optimized to ensure complete precipitation of the desired diastereomer while minimizing the co-precipitation of the undesired isomer.

In Process Controls and Analytical Monitoring:throughout the Production Process, In Process Controls and Analytical Testing Are Essential for Monitoring and Ensuring Chiral Purity. High Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase is a Widely Used Analytical Technique for Accurately Determining the Enantiomeric Excess of Clopidogrel. This Allows for Real Time Monitoring of the Resolution and Purification Steps and Ensures That the Final Product Meets the Required Specifications.

Recovery and Recycling Processes for Camphorsulfonic Acid in Commercial Synthesis

The use of L-(-)-camphor-10-sulfonic acid as a resolving agent represents a significant cost in the commercial synthesis of clopidogrel. Therefore, the efficient recovery and recycling of this chiral auxiliary are crucial for the economic viability and environmental sustainability of the manufacturing process. Several methods have been developed and patented for the recovery of camphorsulfonic acid from the mother liquor of the resolution step and from the process of converting the clopidogrel camphorsulfonate salt to the free base.

The general principle behind the recovery of camphorsulfonic acid involves the following steps:

Separation from the Unwanted Enantiomer: The mother liquor from the resolution process contains the dissolved (R)-(-)-enantiomer of clopidogrel and the excess camphorsulfonic acid. The first step is to separate the clopidogrel base from the camphorsulfonic acid.

Isolation of Camphorsulfonic Acid: Once separated, the camphorsulfonic acid is isolated from the aqueous or organic phase.

Purification: The recovered camphorsulfonic acid may need to be purified to remove any impurities before it can be reused in the resolution step.

One common approach for recovery involves treating the this compound salt with a base to liberate the clopidogrel free base. This leaves the camphorsulfonic acid as a salt in the aqueous phase. For instance, a Chinese patent (CN102093263A) describes a method where this compound is treated with a saturated inorganic salt solution in a mixed solvent system of ethyl acetate (B1210297) and water google.com. After separating the organic layer containing the clopidogrel free base, the aqueous layer containing the camphorsulfonate salt is acidified, concentrated, and crystallized to recover the levorotatory camphorsulfonic acid google.comgoogle.com. This process claims a recovery ratio of over 89% google.com.

Another patent application (IN4036/CHE/2011) also focuses on the recovery and reuse of camphorsulfonic acid from the resolution of racemic clopidogrel wipo.int. The ability to efficiently recycle the resolving agent not only reduces the cost of raw materials but also minimizes the environmental impact of the manufacturing process by reducing waste generation.

The recovered camphorsulfonic acid must be of high purity to be effectively reused in the resolution step without impacting the chiral purity of the final product. Therefore, the recovery process may include purification steps such as recrystallization or treatment with activated carbon to remove color and other impurities.

The table below outlines a typical process for the recovery and recycling of camphorsulfonic acid in the commercial synthesis of clopidogrel.

| Step | Description |

| 1. Liberation of Clopidogrel Free Base | The isolated (S)-(+)-clopidogrel camphorsulfonate salt is treated with an aqueous base (e.g., sodium bicarbonate solution) to neutralize the camphorsulfonic acid and liberate the clopidogrel free base. |

| 2. Phase Separation | The clopidogrel free base is extracted into an organic solvent (e.g., ethyl acetate), leaving the sodium camphorsulfonate salt in the aqueous phase. |

| 3. Acidification | The aqueous layer containing the sodium camphorsulfonate is acidified with a strong acid (e.g., hydrochloric acid) to convert the salt back to free camphorsulfonic acid. |

| 4. Isolation and Purification | The acidified aqueous solution is concentrated, and the camphorsulfonic acid is isolated by crystallization. Further purification may be carried out by recrystallization to ensure high purity. |

| 5. Reuse | The purified camphorsulfonic acid is then reused in the resolution of a new batch of racemic clopidogrel. |

Formulation Science and Excipient Compatibility Research for Clopidogrel Camphorsulfonate

Preformulation Studies for Salt Selection in Drug Product Development

The selection of an appropriate salt form is a critical step in the preformulation stage of drug development. researchgate.netresearchgate.net This decision can significantly influence a drug's solubility, stability, processability, and ultimately, its bioavailability. researchgate.net In the case of clopidogrel (B1663587), several acid addition salts have been investigated, including the hydrogen sulfate (B86663), hydrochloride, hydrobromide, besylate, and (-)-camphor-10-sulfonate (camphorsulfonate). chem-soc.sinih.gov

Preformulation studies involve a comprehensive characterization of these different salt forms. nih.govresearchgate.net Key parameters that are evaluated include:

Solubility: The solubility of a drug substance in aqueous media across a range of pH values is a critical determinant of its dissolution rate and subsequent absorption. Studies have shown that while clopidogrel hydrogen sulfate and hydrochloride salts exhibit higher aqueous solubility, clopidogrel camphorsulfonate and besylate salts have a comparatively lower solubility. chem-soc.sinih.gov This lower solubility can have implications for the formulation strategy, potentially requiring the use of solubility enhancement techniques.

Hygroscopicity: The tendency of a substance to absorb moisture from the air is a crucial factor for the stability and handling of the drug powder. Dynamic vapor sorption (DVS) analysis has revealed that this compound is non-hygroscopic at normal relative humidity (RH). chem-soc.si This is a significant advantage over the hydrogen sulfate salt, which is known to be highly hygroscopic, particularly at RH above 70%. chem-soc.si The non-hygroscopic nature of the camphorsulfonate salt simplifies manufacturing processes and packaging requirements.

Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and potential for polymorphic transformations. nih.govresearchgate.net this compound has a reported melting point of 125°C and is considered stable under normal pressure and temperature. cphi-online.com

Solid-State Characterization: X-ray Powder Diffraction (XRPD) is employed to identify the crystalline structure and any potential polymorphic forms of the salt. nih.govresearchgate.net The existence of multiple polymorphic forms can impact the physical and chemical stability of the drug product.

The selection of this compound can be advantageous due to its non-hygroscopic nature and stability, which can contribute to a more robust and manufacturable drug product. google.com

Table 1: Physicochemical Properties of Clopidogrel Salts

| Salt Form | Hygroscopicity | Aqueous Solubility | Melting Point (°C) |

|---|---|---|---|

| This compound | Non-hygroscopic chem-soc.si | Lower chem-soc.sinih.gov | 125 cphi-online.com |

| Clopidogrel Hydrogen Sulfate | Highly hygroscopic (>70% RH) chem-soc.si | Higher chem-soc.sinih.gov | Form I: ~184, Form II: ~176-178 chem-soc.sinih.gov |

| Clopidogrel Hydrochloride | Moderate | Higher chem-soc.sinih.gov | Not specified in provided context |

| Clopidogrel Hydrobromide | Negligible moisture sorption chem-soc.si | Comparable to hydrogen sulfate chem-soc.sinih.gov | Not specified in provided context |

| Clopidogrel Besylate | Non-hygroscopic chem-soc.si | Lower chem-soc.sinih.gov | Not specified in provided context |

Pre Clinical Molecular Mechanism of Action Research for Clopidogrel and Its Camphorsulfonate Salt

Prodrug Biotransformation Pathways to Active Metabolite

Clopidogrel (B1663587) is an inactive prodrug that requires a two-step metabolic activation process in the liver to form its active metabolite. nih.govthrombosiscanada.caresearchgate.netresearchgate.net This biotransformation is primarily carried out by the cytochrome P450 (CYP) enzyme system. thrombosiscanada.caresearchgate.net

The initial step involves the oxidation of clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel. nih.govdrugbank.comacs.org This reaction is catalyzed by several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19. nih.govahajournals.orgfda.gov Some studies suggest that CYP3A4 and CYP3A5 also play a role in this first oxidative step. drugbank.com The second step involves the further metabolism of 2-oxo-clopidogrel into the active thiol-containing metabolite. drugbank.comacs.org The enzymes responsible for this conversion include CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govahajournals.org

It is estimated that approximately 85-90% of an oral dose of clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) in the liver to an inactive carboxylic acid derivative. drugbank.comdrugbank.comnih.gov This leaves a smaller fraction of the administered dose to be converted into the active metabolite. nih.gov The active metabolite itself is unstable and is further metabolized, in part by CES1. nih.gov

The involvement of multiple CYP enzymes in the bioactivation of clopidogrel, particularly CYP2C19, has led to research on how genetic variations in these enzymes can affect the drug's efficacy. nih.govnih.gov

Table 1: Key Enzymes in Clopidogrel Biotransformation

| Step | Metabolite Formed | Key Enzymes Involved |

|---|---|---|

| Step 1: Oxidation | 2-oxo-clopidogrel | CYP1A2, CYP2B6, CYP2C19, CYP3A4/5 nih.govdrugbank.comahajournals.orgfda.gov |

| Step 2: Oxidation | Active Thiol Metabolite | CYP2B6, CYP2C9, CYP2C19, CYP3A4 nih.govahajournals.org |

| Inactivation Pathway | Inactive Carboxylic Acid Derivative | Carboxylesterase 1 (CES1) drugbank.comdrugbank.comnih.gov |

Inhibition of P2Y12 Adenosine (B11128) Diphosphate (B83284) Receptors

The active metabolite of clopidogrel exerts its antiplatelet effect by specifically and irreversibly inhibiting the P2Y12 subtype of adenosine diphosphate (ADP) receptors located on the surface of platelets. nih.govthrombosiscanada.canih.govwikipedia.org This inhibition is non-competitive. thieme-connect.com

The active thiol metabolite forms a disulfide bridge with a cysteine residue on the P2Y12 receptor. nih.govthieme-connect.comwikipedia.org This covalent bond permanently blocks the receptor, preventing ADP from binding to it. nih.govwikipedia.org By blocking the P2Y12 receptor, the downstream signaling cascade that leads to platelet activation is interrupted. nih.govdrugbank.com Since this inhibition is irreversible, the effect on the platelet lasts for its entire lifespan, which is approximately 7 to 10 days. nih.govnih.gov

Biochemical Cascade Inhibition Leading to Platelet Aggregation Reduction

The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and aggregation. researchgate.net The inhibition of this receptor by clopidogrel's active metabolite disrupts a key biochemical cascade. nih.gov

Normally, the activation of the G protein-coupled P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase. researchgate.netwikipedia.org This, in turn, reduces the intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.netwikipedia.org A decrease in cAMP levels prevents the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). researchgate.netoup.com The dephosphorylated VASP then contributes to the activation of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor complex. researchgate.net

The GP IIb/IIIa receptor is the final common pathway for platelet aggregation, as it facilitates the cross-linking of platelets by fibrinogen. drugbank.comwikipedia.org By blocking the P2Y12 receptor, clopidogrel's active metabolite maintains higher levels of cAMP, leading to the phosphorylation of VASP. researchgate.netyoutube.com Phosphorylated VASP prevents the activation of the GP IIb/IIIa receptor, thereby inhibiting platelet aggregation. researchgate.netyoutube.com

Table 2: Clopidogrel's Effect on the Platelet Aggregation Cascade

| Step in Cascade | Normal Function (with ADP) | Effect of Clopidogrel Active Metabolite |

|---|---|---|

| P2Y12 Receptor | Activated by ADP researchgate.net | Irreversibly inhibited nih.govwikipedia.org |

| Adenylyl Cyclase | Inhibited researchgate.netwikipedia.org | Activity is not inhibited researchgate.net |

| Cyclic AMP (cAMP) | Levels decrease researchgate.netwikipedia.org | Levels remain elevated researchgate.net |

| VASP Phosphorylation | Decreased researchgate.net | Increased researchgate.netyoutube.com |

| GP IIb/IIIa Receptor | Activated researchgate.net | Activation is prevented researchgate.net |

| Platelet Aggregation | Promoted drugbank.comwikipedia.org | Inhibited drugbank.comwikipedia.org |

Role of Camphorsulfonate Moiety in Enhancing Active Moiety Characteristics

Clopidogrel camphorsulfonate is a salt form of clopidogrel. nbinno.com The camphorsulfonate moiety is primarily utilized during the manufacturing process to aid in the chiral resolution of clopidogrel, ensuring the isolation of the therapeutically active S-enantiomer with high purity.

Some research suggests that the clopidogrel (+)-camphorsulfonate salt exhibits properties such as being optically pure, stable to moisture and heat, and non-hygroscopic. google.com These characteristics are advantageous for pharmaceutical formulation and stability. google.com Additionally, studies have indicated that the camphorsulfonate salt may have improved solubility compared to other salts, which can facilitate its formulation into various dosage forms. A study also showed that the clopidogrel (+)-camphorsulfonate salt had a statistically significant effect in preventing platelet aggregation in rats when compared to clopidogrel hydrogen sulfate (B86663). google.com

Comparative Pharmaceutical Chemistry of Clopidogrel Camphorsulfonate with Analogous Salts

Comparative Analysis of Chiral Resolution Efficacy with Other Resolving Agents

Clopidogrel (B1663587) is a chiral molecule, with its therapeutic antiplatelet activity residing exclusively in the (S)-(+)-enantiomer. Consequently, an efficient chiral resolution process to separate the desired (S)-enantiomer from the racemic mixture is paramount. A widely employed method is diastereomeric salt formation, where a racemic mixture of a drug is reacted with a single enantiomer of a chiral resolving agent to form two diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation.

For clopidogrel, levorotatory camphor-10-sulfonic acid (CSA) has proven to be an effective resolving agent. google.com The process involves reacting the racemic clopidogrel base with L-(-)-camphor sulfonic acid in a suitable solvent system, which typically includes a ketone like acetone (B3395972) and/or an aliphatic ether. google.com This reaction selectively precipitates the (S)-clopidogrel camphor (B46023) sulfonate salt, leaving the (R)-enantiomer in the solution. google.com This method is noted for its efficiency and is suitable for industrial-scale production. google.com

| Resolving Agent | Method | Efficacy Metrics |

| L-(-)-Camphor Sulfonic Acid | Diastereomeric Salt Crystallization | Yield: Not explicitly stated, but the process is described as efficient for industrial scale. google.comPurity: Achieves high optical purity of the (S)-enantiomer. google.com |

| Other Resolving Agents | Diastereomeric Salt Crystallization | While other agents can be used, CSA is specifically highlighted in patent literature for its effectiveness in crystallizing the desired (S)-enantiomer of clopidogrel. google.comgoogle.com |

This table summarizes the efficacy of L-(-)-Camphor Sulfonic Acid as a resolving agent for clopidogrel based on available research.

Differential Physicochemical and Solid-State Properties Among Clopidogrel Salts

The choice of the counter-ion in a salt has a significant impact on the drug's solid-state properties, including melting point, crystallinity, solubility, and hygroscopicity. Preformulation studies have characterized and compared clopidogrel camphorsulfonate with several other salts, revealing distinct differences. nih.govresearchgate.net

A comprehensive study compared clopidogrel (-)-camphor-10-sulfonate (CSA) with hydrogen sulfate (B86663) (in two polymorphic forms, HS F1 and HS F2), hydrochloride (HCl), hydrobromide (HBr), and besylate salts. researchgate.netchem-soc.si Key findings from thermal analysis and dynamic vapor sorption (DVS) show significant variations. The hydrogen sulfate salts exhibit the highest melting points, a characteristic attributed to the presence of strong hydrogen bonds among the hydrogen sulfate anions. researchgate.netchem-soc.si Conversely, the two polymorphic forms of clopidogrel hydrogen sulfate demonstrated the highest hygroscopicity among the tested salts, readily absorbing moisture from the environment. researchgate.netchem-soc.si In contrast, all other salts in the study were found to be anhydrous, with the exception of the hydrobromide salt, which exists as a monohydrate. chem-soc.si

Solubility studies also showed differentiation. The hydrogen sulfate, hydrochloride, and hydrobromide salts displayed comparable solubility in various aqueous media. nih.gov However, this compound and clopidogrel besylate showed slightly lower solubility under the same conditions. nih.gov

| Property | Camphorsulfonate (CSA) | Hydrogen Sulfate (HS F1) | Hydrogen Sulfate (HS F2) | Hydrochloride (HCl) | Hydrobromide (HBr) | Besylate |

| Melting Onset (°C) | 166.4 | 181.7 | 178.7 | 155.0 | 148.1 | 168.0 |

| Enthalpy of Fusion (kJ/mol) | 48.01 | 31.43 | 36.36 | 36.39 | 33.68 | 41.59 |

| Hygroscopicity (Moisture Uptake at 90% RH) | Low | High | High | Low | Low | Low |

| Hydration State | Anhydrous | Anhydrous | Anhydrous | Anhydrous | Monohydrate | Anhydrous |

| Relative Solubility | Slightly Lower | Comparable | Comparable | Comparable | Comparable | Slightly Lower |

This interactive table presents a comparative summary of the physicochemical properties of various clopidogrel salts, based on data from preformulation studies. chem-soc.siresearchgate.net

Comparative Stability Profiles under Environmental Stressors

The chemical and physical stability of an API salt form is crucial for ensuring the quality, efficacy, and shelf-life of the final pharmaceutical product. Clopidogrel's free base and its widely used hydrogen sulfate salt are known to be relatively unstable, particularly under conditions of high humidity and temperature. nih.govdntb.gov.ua This instability can lead to chemical degradation and potential loss of potency.

In the search for more robust alternatives, this compound has demonstrated a superior stability profile. Comparative studies under accelerated stability conditions (e.g., elevated temperature and relative humidity) have shown that this compound is significantly more stable than the hydrogen sulfate salt. One study noted that under accelerated conditions, the clopidogrel hydrogen sulfate salt's color changed to brown after 12 weeks, indicating degradation, whereas the this compound salt showed no change in appearance.

Furthermore, this compound is less hygroscopic and more stable against both moisture and heat compared to the hydrogen sulfate and besylate salts. This enhanced stability ensures that a high purity of the active ingredient is maintained for a prolonged period, even under severe storage conditions. This characteristic is highly advantageous for the development of a stable solid dosage form. Other salt forms, such as napadisilate, have also been developed and shown to possess improved stability over the bisulfate salt, highlighting a continued effort in pharmaceutical sciences to optimize the solid form of clopidogrel. researchgate.net

| Salt Form | Stress Condition | Observation |

| Camphorsulfonate | Accelerated (Heat/Humidity) | High stability, no significant decline in purity, no color change observed after 12 weeks. |

| Hydrogen Sulfate | Accelerated (Heat/Humidity) | Unstable, significant degradation, color changed to brown after 12 weeks. |

| Besylate | Accelerated (Heat/Humidity) | Less stable than camphorsulfonate. |

| Napadisilate | Accelerated (40°C/75% RH) | Stable, no significant changes in drug content. |

This interactive table summarizes the comparative stability of clopidogrel salts under environmental stress conditions.

Intellectual Property and Industrial Application Landscape of Clopidogrel Camphorsulfonate

Review of Key Patents on Clopidogrel (B1663587) Camphorsulfonate Synthesis and Resolution

The synthesis and resolution of clopidogrel camphorsulfonate are critical processes in the manufacturing of the active pharmaceutical ingredient, clopidogrel. A significant body of intellectual property exists, detailing various methods to obtain the desired (S)-(+)-enantiomer with high purity and yield. The primary strategy involves the resolution of racemic clopidogrel using a chiral resolving agent, with L-(-)-camphor-10-sulfonic acid being a widely employed choice.

The resolution process typically involves reacting the racemic clopidogrel base with L-(-)-camphor-10-sulfonic acid in a suitable solvent system. This reaction leads to the diastereoselective crystallization of the (S)-(+)-clopidogrel camphorsulfonate salt, leaving the (R)-(-)-enantiomer in the mother liquor. Several patents have focused on optimizing this crucial step to enhance efficiency and product quality.

One of the foundational patents in this area, U.S. Patent No. 4,847,265, describes a process for separating the enantiomers of clopidogrel through the use of a chiral acid, such as (-)-camphorsulfonic acid. This method laid the groundwork for many subsequent refinements in the resolution process.

The table below summarizes key patents related to the synthesis and resolution of this compound, highlighting their main contributions to the field.

| Patent Number | Title | Key Innovations and Contributions |

| U.S. Patent No. 4,847,265 | Dextrorotatory enantiomer of methyl alpha-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate and pharmaceutical compositions containing it | Describes the resolution of racemic clopidogrel using a chiral acid, including (-)-camphorsulfonic acid, to isolate the therapeutically active (S)-(+)-enantiomer. |

| U.S. Patent No. 6,800,759 | Process for resolution of racemic clopidogrel and racemization of R (-) enantiomer | Details a method for the resolution of racemic clopidogrel and, importantly, a process for the racemization of the undesired R-(-)-enantiomer, allowing for its recycling and improving overall yield epo.org. |

| U.S. Patent Application No. US20080287679A1 | Process for preparing clopidogrel | Discloses a one-pot synthesis of optically pure this compound from starting materials without the isolation of the racemic intermediate, aiming to shorten the overall process time google.com. |

| WO 2006/087229 | Process for the racemisation of (R) clopidogrel | Focuses on a specific process for the racemization of the (R)-enantiomer of clopidogrel, a key step in improving the economic viability of the overall synthesis epo.org. |

Strategies for Chiral Purity Control in Industrial Production

Achieving and maintaining high chiral purity is a critical quality attribute in the industrial production of this compound. The presence of the (R)-(-)-enantiomer is considered an impurity and must be strictly controlled to ensure the safety and efficacy of the final drug product. Several strategies are employed throughout the manufacturing process to control chiral purity.

Q & A

Q. How can researchers mitigate bias in post-hoc analyses of this compound trial data?

- Methodological Answer : Pre-specify endpoints and statistical methods in the SAP (Statistical Analysis Plan). Use propensity score matching or inverse probability weighting to balance baseline characteristics. Sensitivity analyses (e.g., E-value calculations) assess robustness to unmeasured confounding. Data sharing platforms (e.g., ClinicalStudyDataRequest.com ) enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.